molecular formula C15H23N3O2 B2961884 N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclohexanecarboxamide CAS No. 1797319-09-5

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclohexanecarboxamide

Cat. No. B2961884
CAS RN: 1797319-09-5
M. Wt: 277.368
InChI Key: BHUWDVLMDVFQPB-UHFFFAOYSA-N
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Description

“N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclohexanecarboxamide” is a complex organic compound. It appears to contain a tetrahydro-2H-pyran ring, a pyrazole ring, and a cyclohexane ring, linked by amide and alkyl groups .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, contains a tetrahydro-2H-pyran ring, a pyrazole ring, and a cyclohexane ring. These rings are likely connected by nitrogen atoms (from the amide groups) and carbon atoms (from the alkyl groups) .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyran and pyrazole rings might undergo electrophilic substitution reactions, while the amide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and stereochemistry. Some general predictions can be made based on its structural features: it is likely to be a solid at room temperature, with a relatively high molecular weight .

Scientific Research Applications

Microwave-Assisted Synthesis and Application

A study by Hu et al. (2011) elaborates on the microwave-assisted synthesis of tetrazolyl pyrazole amides, which exhibit bactericidal, pesticidal, herbicidal, and antimicrobial activities. This synthesis technique, utilizing compounds akin to N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclohexanecarboxamide, underscores the efficiency and time-saving advantages of microwave methods in producing biologically active molecules (Hu et al., 2011).

Novel Synthetic Pathways

Levai and colleagues (2002) demonstrated the dimethyldioxirane oxidation of tetrahydrobenzofurans, leading to the formation of novel tetrahydrobenzofuran derivatives through an unprecedented transformation. This research provides insight into new pathways for synthesizing complex structures, potentially including derivatives of this compound, showcasing the compound's role in advancing synthetic chemistry (Levai et al., 2002).

Catalytic Synthesis Innovations

The work by Liu et al. (2014) on the catalyst-free synthesis of N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives via 1,3-dipolar cycloaddition and rearrangement highlights the potential for eco-friendly and efficient synthesis methods. These advancements contribute to greener chemistry practices and the development of novel compounds for various applications, reflecting the versatility of this compound derivatives in research (Liu et al., 2014).

Material Science Applications

In material science, the synthesis and characterization of specific derivatives like N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, as studied by McLaughlin et al. (2016), open avenues for the development of new materials. These materials can have diverse applications, from optoelectronics to pharmaceuticals, showcasing the broad utility of this compound in scientific research (McLaughlin et al., 2016).

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action. It could potentially interact with biological targets via the pyran, pyrazole, or cyclohexane moieties, or the amide linkers .

Safety and Hazards

Without specific data, it’s difficult to provide accurate safety and hazard information for this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve elucidating its synthesis and characterizing its physical and chemical properties. If it shows biological activity, studies could also investigate its mechanism of action and potential applications .

properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c19-15(12-4-2-1-3-5-12)17-13-10-16-18(11-13)14-6-8-20-9-7-14/h10-12,14H,1-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUWDVLMDVFQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CN(N=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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